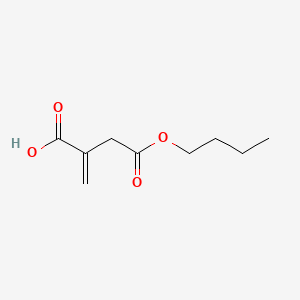

3-(Butoxycarbonyl)but-3-enoate

Description

Properties

IUPAC Name |

3-butoxycarbonylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFCJRYZVHEKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611478 | |

| Record name | 3-(Butoxycarbonyl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6439-57-2 | |

| Record name | 3-(Butoxycarbonyl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Dibutyl Itaconate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl itaconate (DBI) is a bio-based monomer of significant industrial interest, primarily derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid, its chemical architecture, featuring two butyl ester functionalities and a reactive α,β-unsaturated double bond, imparts a versatile reactivity profile. This makes it a valuable precursor in the synthesis of a diverse range of polymers and a key component in formulations for coatings, adhesives, and specialty resins.[2][3] This technical guide provides a comprehensive analysis of the core chemical properties of dibutyl itaconate, its synthesis, reactivity, and key applications, with a focus on the underlying chemical principles that govern its behavior.

Introduction and Nomenclature

The nomenclature "3-(Butoxycarbonyl)but-3-enoate" suggests a butenoate backbone with a butoxycarbonyl substituent at the 3-position. While this name is not standard, it structurally points towards a derivative of itaconic acid (2-methylidenebutanedioic acid). For the purpose of this guide, we will focus on Dibutyl Itaconate (DBI) , also known as dibutyl 2-methylidenebutanedioate, as the representative molecule that fits this structural description.[1][3] Itaconic acid is recognized by the U.S. Department of Energy as a top-value-added chemical from biomass, positioning its derivatives like DBI as important sustainable building blocks in the chemical industry.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | Dibutyl 2-methylidenebutanedioate[1] |

| Synonyms | Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[3][4] |

| CAS Number | 2155-60-4[4] |

| Molecular Formula | C₁₃H₂₂O₄[4] |

| Molecular Weight | 242.31 g/mol [1][4] |

| Chemical Structure | SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[1] InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[1] |

Physicochemical Properties

Dibutyl itaconate is a clear, colorless to pale yellow liquid with a relatively low viscosity at room temperature.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Clear Liquid | [1][3] |

| Boiling Point | 284 °C (at 760 mmHg) | [1][5] |

| Density | 0.985 g/mL (at 25 °C) | [5] |

| Refractive Index (n²⁰/D) | 1.444 | [5] |

| Water Solubility | 74.8 mg/L (at 20 °C) | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.8 (at 20 °C) | [5][6] |

| Flash Point | >113 °C (>230 °F) | [5][7] |

| Vapor Pressure | 0.19 Pa (at 25 °C) | [6] |

Synthesis of Dibutyl Itaconate

The most common method for synthesizing dibutyl itaconate is the direct esterification of itaconic acid with n-butanol. This reaction can be catalyzed by various acids, including homogeneous mineral acids (like sulfuric acid), heterogeneous solid acids (such as ion-exchange resins and zeolites), and enzymes (lipases).[8][9]

Rationale for Catalyst Selection

-

Homogeneous Acid Catalysts (e.g., H₂SO₄): While effective, these catalysts can lead to side reactions and result in a darker-colored product. Neutralization and removal of the catalyst can also complicate the purification process.[9]

-

Heterogeneous Acid Catalysts (e.g., Strong Acid Ion-Exchange Resins): These catalysts offer significant advantages, including ease of separation from the reaction mixture (allowing for reuse), reduced corrosion, and often higher product selectivity with fewer byproducts. This makes the process more environmentally friendly.[9]

-

Enzymatic Catalysis (e.g., Novozym 435): Lipase-catalyzed esterification is performed under mild conditions (e.g., 65°C), which minimizes side reactions and energy consumption. The high selectivity of enzymes leads to a high-purity product. The enzyme can be easily recovered and reused.[1]

Experimental Protocol: Heterogeneous Catalysis

This protocol describes a representative lab-scale synthesis of dibutyl itaconate using a strong acid ion-exchange resin as a catalyst.

Materials:

-

Itaconic acid

-

n-Butanol

-

Strong acid ion-exchange resin (e.g., Amberlyst-15)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add itaconic acid, an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol), the strong acid ion-exchange resin (typically 5-10 wt% of the itaconic acid), and a small amount of hydroquinone (inhibitor).[9]

-

Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

Heat the mixture to reflux (typically 90-130°C).[9] Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin catalyst. The catalyst can be washed and dried for reuse.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted itaconic acid and residual acidic catalyst.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the excess n-butanol and toluene.

-

The crude dibutyl itaconate can be purified by vacuum distillation to obtain a high-purity product.

Chemical Reactivity

The reactivity of dibutyl itaconate is dominated by its α,β-unsaturated ester system, which makes it susceptible to both radical polymerization and nucleophilic conjugate additions (Michael additions).

Radical Polymerization

Dibutyl itaconate can undergo free-radical polymerization to form poly(dibutyl itaconate). However, its polymerization kinetics are slower compared to conventional acrylic and methacrylic monomers due to steric hindrance from the bulky ester groups.[2] The polymerization rate is also influenced by depropagation at higher temperatures (above 80°C).[10]

Mechanism of Free-Radical Polymerization:

-

Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes upon heating to generate free radicals.

-

Propagation: The initiator radical adds to the double bond of a dibutyl itaconate monomer, forming a new monomer radical. This radical then adds to another monomer, and the process repeats, elongating the polymer chain.

-

Termination: The polymerization is terminated when two growing polymer chains combine (combination) or one abstracts a hydrogen from another (disproportionation).

Below is a workflow diagram for the free-radical polymerization of dibutyl itaconate.

Caption: Workflow of Free-Radical Polymerization.

Michael Addition

The electron-withdrawing nature of the two ester groups makes the β-carbon of the double bond in dibutyl itaconate electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition.[11] This reaction is particularly relevant for aza-Michael additions, where amines are used as nucleophiles.[12]

Mechanism of Aza-Michael Addition: The reaction involves the nucleophilic attack of an amine on the β-carbon of the itaconate double bond. The reaction can be catalyzed by Lewis acids and is influenced by the choice of solvent.[12]

Caption: Aza-Michael Addition Mechanism.

It is important to note that under basic conditions or in the presence of amines, dimethyl itaconate can isomerize to the less reactive dimethyl mesaconate (the E-isomer).[12] This can be suppressed by using low-polarity solvents and lower temperatures.[12]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of dibutyl itaconate shows characteristic signals for the vinyl protons, the methylene protons adjacent to the double bond, and the butyl ester groups.

-

Vinyl Protons (=CH₂): Two distinct signals around δ 5.6 and 6.2 ppm.[13]

-

Methylene Protons (-CH₂-): A singlet around δ 3.3 ppm.[13]

-

Butyl Ester Protons (-OCH₂CH₂CH₂CH₃): A triplet around δ 4.1 ppm (-OCH₂-), multiplets around δ 1.4-1.7 ppm (-OCH₂CH₂- and -CH₂CH₃), and a triplet around δ 0.9 ppm (-CH₃).[13]

FTIR Spectroscopy

The FTIR spectrum of dibutyl itaconate displays key absorption bands that confirm its functional groups.

-

C=O Stretch (Ester): A strong absorption band around 1728 cm⁻¹.[14]

-

C=C Stretch (Alkene): An absorption band around 1640 cm⁻¹.[14]

-

C-H Stretch (sp³): Strong absorption bands between 2874 and 2957 cm⁻¹.[14]

-

C-O Stretch (Ester): Absorption bands in the region of 1150-1250 cm⁻¹.

Applications

The unique chemical structure of dibutyl itaconate makes it a versatile building block in several industrial applications.

-

Polymers and Resins: It is used as a comonomer in the production of acrylic and vinyl polymers to improve flexibility and adhesion.[2]

-

Coatings and Adhesives: Copolymers containing dibutyl itaconate are used in the formulation of coatings and pressure-sensitive adhesives.[14]

-

Plasticizers: It can act as a plasticizer, enhancing the flexibility and durability of polymers.[3]

-

Chemical Intermediate: The reactive double bond allows for further chemical modifications, making it a useful intermediate in organic synthesis.[5]

Safety and Handling

Dibutyl itaconate is generally considered to have low toxicity. However, appropriate safety precautions should always be taken when handling this chemical in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a cool, dark, and tightly closed container. It is often supplied with a polymerization inhibitor like hydroquinone (HQ) to ensure stability.[4][15]

-

Hazards: May cause polymerization if heated or contaminated. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[4]

Consult the Safety Data Sheet (SDS) for detailed safety information before use.[4][7][15]

References

-

Puig, N., et al. (2024). Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. Biomacromolecules. Retrieved from [Link]

- Sato, K., et al. (2010). Reaction control in radical polymerization of di-n-butyl itaconate utilizing a hydrogen-bonding interaction. Journal of Polymer Science Part A: Polymer Chemistry.

-

Dusseault, J. J., et al. (2023). Free-Radical Homopolymerization Kinetics of Biobased Dibutyl Itaconate. ACS Applied Polymer Materials. Retrieved from [Link]

-

Cheméo. (2025). Dibutyl itaconate. Retrieved from [Link]

-

Momper, B., et al. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications. Retrieved from [Link]

-

Chen, Y., et al. (2022). Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. International Journal of Molecular Sciences. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). DIBUTYL ITACONATE. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Dibutyl itaconate SDS. Retrieved from [Link]

-

Flores-Hernández, C. G., et al. (2022). Dibutyl Itaconate and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives. Polymers. Retrieved from [Link]

-

Lamb, J., et al. (2015). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry. Retrieved from [Link]

-

Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeolite H-BEA Catalysts. Research Square. Retrieved from [Link]

-

NIST. (n.d.). Dibutyl itaconate. NIST Chemistry WebBook. Retrieved from [Link]

-

Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esteri cation Reaction over Hierarchical Zeolite H-BEA. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-n-butylitaconate [FTIR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-n-butylitaconate [1H NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN101735052B - Method for preparing dibutyl itaconate.

-

Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Retrieved from [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011075567A1 - Emulsion polymerization of esters of itaconic acid.

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-n-butylitaconate [13C NMR]. Retrieved from [Link]

-

Theis, A., et al. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. Polymers. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared spectrum of (a) itaconic acid (IA). Retrieved from [Link]

Sources

- 1. Dibutyl itaconate | 2155-60-4 | Benchchem [benchchem.com]

- 2. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 2155-60-4: dibutyl itaconate | CymitQuimica [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. DIBUTYL ITACONATE | 2155-60-4 [chemicalbook.com]

- 6. Dibutyl itaconate (CAS 2155-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. DIBUTYL ITACONATE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101735052B - Method for preparing dibutyl itaconate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dibutyl Itaconate and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives | MDPI [mdpi.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Structural Analysis of 3-(Butoxycarbonyl)but-3-enoate Derivatives

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 3-(butoxycarbonyl)but-3-enoate and its analogues, a class of molecules that serve as versatile intermediates in synthetic organic chemistry and drug discovery. These α,β-unsaturated dicarbonyl compounds present unique analytical challenges and opportunities due to their specific functional group arrangement. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present field-proven protocols, integrated data analysis workflows, and discuss the significance of this structural motif in the context of modern pharmaceutical development.

Introduction: Defining the Structure and Significance

The Core Molecular Scaffold: An Unambiguous Definition

The nomenclature "3-(Butoxycarbonyl)but-3-enoate" can be ambiguous. It refers to a derivative of itaconic acid (methylenesuccinic acid). For the purpose of this guide, we will focus on the representative structure of 1-(tert-butyl) 4-methyl 2-methylenesuccinate , a common and synthetically relevant example. The principles discussed herein are broadly applicable to other esters within this class (e.g., where butyl, ethyl, or other alkyl groups are present).

The core structure is characterized by a terminal double bond conjugated with one of the ester carbonyl groups, creating an electron-deficient alkene, and a second, non-conjugated ester group. This arrangement is a key determinant of its chemical reactivity and spectroscopic signature.

Caption: Core structure of a 3-(alkoxycarbonyl)but-3-enoate derivative.

Significance in Drug Development and Fine Chemicals

The 3-(alkoxycarbonyl)but-3-enoate scaffold is of significant interest to medicinal chemists and process developers. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, allowing for controlled reactions at other sites of a molecule. The α,β-unsaturated system makes the molecule a Michael acceptor, enabling its use in multicomponent reactions to rapidly build molecular complexity, a strategy that accelerates drug discovery.[1] Furthermore, these structures are precursors for synthesizing complex chiral molecules and other valuable fine chemical intermediates.

Multitechnique Spectroscopic Characterization

A robust structural confirmation is never reliant on a single technique. It is the confluence of data from NMR, IR, and MS that provides an unassailable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum gives a unique fingerprint. The key is not just to identify peaks, but to understand why they appear at specific chemical shifts and with particular splitting patterns. For our model compound, 1-(tert-butyl) 4-methyl 2-methylenesuccinate, we can predict the following:

-

Vinylic Protons (=CH₂): These are the most diagnostic protons. They appear as two distinct signals due to their different chemical environments (one cis and one trans to the conjugated carbonyl group). They are expected in the range of δ 5.8-6.5 ppm . They will exhibit geminal coupling to each other (²J ≈ 1-2 Hz) and potentially long-range allylic coupling to the -CH₂- protons.

-

Methylene Protons (-CH₂-): These allylic protons are adjacent to the non-conjugated carbonyl and the double bond. They are expected around δ 3.3-3.6 ppm and will appear as a singlet if there is no significant coupling to the vinylic protons.

-

Methyl Ester Protons (-OCH₃): This will be a sharp singlet at approximately δ 3.7 ppm .

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, highly integrated singlet (9H) will be observed in the upfield region, typically around δ 1.4-1.5 ppm .

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Vinylic (=CH₂) | 5.8 - 6.5 | 2 x Doublet (or Singlet) | Confirms the terminal alkene. Deshielding is due to proximity to the electron-withdrawing carbonyl group. |

| Methylene (-CH₂-) | 3.3 - 3.6 | Singlet | Confirms the succinate backbone and its position relative to the double bond. |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet | Identifies the methyl ester moiety. |

| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | Unambiguously identifies the bulky tert-butyl ester group. |

The ¹³C NMR spectrum reveals the carbon backbone and the presence of carbonyl groups.

-

Carbonyl Carbons (C=O): Two distinct signals are expected. The conjugated ester carbonyl will be slightly upfield (δ 165-168 ppm ) compared to the non-conjugated (saturated) ester carbonyl (δ 170-172 ppm ).

-

Alkene Carbons (C=C): The quaternary carbon (C=) will appear around δ 138-142 ppm , while the terminal methylene carbon (=CH₂) will be further upfield at δ 128-132 ppm .

-

Other Carbons: The remaining sp³ carbons of the backbone and ester groups will appear in the upfield region as expected.

For complex analogues or to resolve any ambiguity, 2D NMR is essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, for instance, confirming the weak geminal coupling between the two vinylic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the most reliable way to assign the vinylic and methylene carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for confirming the overall structure. For example, correlations from the vinylic protons to both the conjugated carbonyl carbon and the allylic methylene carbon would definitively prove the connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For α,β-unsaturated esters, the position of the carbonyl stretch is highly diagnostic.

-

C=O Stretch: Two distinct carbonyl bands are expected. The conjugated ester C=O stretch appears at a lower frequency (1715-1730 cm⁻¹ ) due to the delocalization of electron density through the C=C bond.[2][3] The non-conjugated (saturated) ester C=O stretch will be at a higher frequency (1735-1750 cm⁻¹ ).[2] The presence of two distinct bands in these regions is strong evidence for the proposed structure.

-

C=C Stretch: A sharp absorption around 1630-1640 cm⁻¹ confirms the presence of the carbon-carbon double bond.

-

C-O Stretches: Strong, broad bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O single bonds of the ester groups.[4][5]

-

C-H Stretches: Alkenyl C-H stretches appear just above 3000 cm⁻¹ (e.g., ~3010-3090 cm⁻¹), while saturated alkyl C-H stretches appear just below 3000 cm⁻¹ (e.g., ~2850-2980 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| C=O (Conjugated Ester) | 1715 - 1730 | Confirms α,β-unsaturation.[2][3] |

| C=O (Saturated Ester) | 1735 - 1750 | Confirms the second, non-conjugated ester.[2] |

| C=C (Alkene) | 1630 - 1640 | Presence of the double bond. |

| C-O (Ester) | 1000 - 1300 | Characteristic of ester functional groups.[5] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR and IR.

-

Molecular Ion (M⁺): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous calculation of the molecular formula.

-

Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of esters often proceeds through characteristic pathways.[6]

-

Loss of the Alkoxy Group (-OR): A primary fragmentation will be the loss of the alkoxy portion of the ester (e.g., loss of •OCH₃ or •OC(CH₃)₃).

-

McLafferty Rearrangement: If an alkyl chain of sufficient length (≥ 3 carbons) is present on the non-alkoxy side of an ester, a McLafferty rearrangement can occur. This may be less prominent for the itaconate backbone itself but can be relevant for derivatives.[7]

-

Loss of the Alkyl Group: Fragmentation of the tert-butyl group is highly characteristic, often showing a prominent peak corresponding to the loss of a methyl radical (M-15) or the formation of the stable tert-butyl cation (m/z 57).

-

Validated Experimental Methodologies

The trustworthiness of any analysis rests upon the quality of the experimental protocol.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with key analyte signals.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (typically requires several hundred to a few thousand scans).

-

If required, run standard 2D experiments (COSY, HSQC, HMBC) using the instrument's default, optimized parameters.

-

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample directly onto the ATR crystal.

-

Acquisition: Apply pressure with the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Integrated Data Analysis Workflow

Confirming a structure is a process of systematic, cross-validating inquiry. Data from each technique should be used to corroborate the others.

Caption: Integrated workflow for structural elucidation.

This workflow ensures trustworthiness. For example, the molecular formula from HRMS must match the count of carbons and hydrogens observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR (e.g., two distinct ester carbonyls) must correspond to the signals seen in the ¹³C NMR carbonyl region. The connectivity established by 2D NMR must be consistent with the fragmentation patterns observed in the mass spectrum.

Conclusion

The structural analysis of 3-(butoxycarbonyl)but-3-enoate derivatives is a paradigmatic exercise in modern organic chemistry, requiring a synergistic application of multiple spectroscopic techniques. A thorough analysis of ¹H and ¹³C NMR spectra provides the core framework, which is then corroborated by the functional group information from IR spectroscopy and the molecular formula and fragmentation data from mass spectrometry. By following the integrated workflow and validated protocols outlined in this guide, researchers and drug development professionals can achieve unambiguous and reliable structural confirmation, ensuring the integrity of their synthetic intermediates and final products.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy Lecture Notes. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Handout. [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(13), 3391–3395. [Link]

-

NIST. (n.d.). 2-Butenoic acid, methyl ester. NIST Chemistry WebBook. [Link]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1), 11. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone in Fine Chemical Manufacturing. [Link]

-

PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. [Link]

-

Arab American University. (2018). Analysis of Butyl Butyrate Mass Spectrum. [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Isobutyrate. [Link]

-

PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

-

Gonzalez, J., et al. (2015). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 6(9), 941–945. [Link]

Sources

- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. ccsenet.org [ccsenet.org]

- 7. aaup.edu [aaup.edu]

Introduction: The Strategic Value of Densely Functionalized Building Blocks

An In-depth Technical Guide to the Synthesis of Baylis-Hillman Adducts: A Case Study of 3-(Butoxycarbonyl)but-3-enoate Analogues

A Note on Nomenclature: The topic "Synthesis of 3-(Butoxycarbonyl)but-3-enoate" presents a chemically ambiguous name. For the purpose of this technical guide, and to provide maximal value to researchers in drug development, we will focus on the synthesis of a closely related and highly valuable class of molecules: the Baylis-Hillman adducts. Specifically, this guide will detail the synthesis of Butyl 3-hydroxy-2-methylenebutanoate , a representative adduct formed from butyl acrylate and formaldehyde. This compound contains a butyl ester (related to the "butoxycarbonyl" term) and a functionalized butenoate backbone, and its synthesis serves as an exemplary platform for discussing the core chemical principles and applications relevant to the presumed topic.

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Molecules that possess multiple, orthogonally reactive functional groups serve as powerful starting points for the synthesis of diverse compound libraries and for the elaboration of natural product scaffolds. The Baylis-Hillman adducts, characterized by their α-methylene-β-hydroxy carbonyl motif, are exemplary of such strategic building blocks.[1][2]

The Morita-Baylis-Hillman (MBH) reaction, an organocatalytic carbon-carbon bond-forming process, provides a highly atom-economical route to these adducts.[3][4] It couples an activated alkene with an electrophile, typically an aldehyde, under mild conditions.[5] The resulting products are not only valuable in their own right, exhibiting a range of biological activities, but are also versatile intermediates for synthesizing complex pharmaceutical agents, including various heterocyclic and carbocyclic frameworks.[1][2] This guide provides a detailed examination of the synthesis of a representative Baylis-Hillman adduct, focusing on the underlying mechanistic principles, a field-proven experimental protocol, and the strategic considerations that inform its application in medicinal chemistry.

Core Synthetic Methodology: The Morita-Baylis-Hillman Reaction

The MBH reaction is a three-component coupling of an activated alkene, an electrophile (commonly an aldehyde), and a nucleophilic catalyst. The most frequently employed catalysts are tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or phosphines.[6]

Pillar of Trustworthiness: The Reaction Mechanism

Understanding the reaction mechanism is fundamental to troubleshooting, optimization, and adaptation of the protocol. The widely accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves several key steps:

-

Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile, adding to the β-position of the activated alkene (butyl acrylate) in a conjugate or Michael addition. This forms a zwitterionic enolate intermediate.

-

Aldol Addition: The generated enolate, which is the key nucleophilic species, attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This forms a second zwitterionic intermediate, an aldol adduct.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by an elimination step (E1cB-type) that regenerates the double bond and expels the amine catalyst. This final step yields the desired α-methylene-β-hydroxy carbonyl product.[7]

The rate-determining step can vary depending on the specific substrates and conditions, but it is often the proton transfer and elimination sequence.[6]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyl acrylate (12.8 g, 100 mmol) and the 37% aqueous formaldehyde solution (12.2 g, 150 mmol).

-

Catalyst Addition: While stirring, add DABCO (2.24 g, 20 mmol) to the mixture. The reaction is typically exothermic, and a slight warming of the flask may be observed.

-

Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is often slow and may require 24 to 48 hours for completion.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove the DABCO catalyst. Subsequently, wash the organic layer with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure Butyl 3-hydroxy-2-methylenebutanoate.

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 65-85% |

| Reaction Time | 24 - 48 hours |

| Appearance | Colorless Oil |

Product Characterization

Authenticity of the final product should be confirmed via spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.25 (s, 1H), 5.85 (s, 1H), 4.50 (s, 2H), 4.15 (t, 2H), 2.50 (br s, 1H, -OH), 1.65 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.5, 141.0, 125.0, 65.0, 64.0, 30.5, 19.0, 13.5. [8]

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Catalyst (DABCO): DABCO is the quintessential catalyst for the MBH reaction. Its high nucleophilicity allows for the efficient initiation of the Michael addition, while its bicyclic structure minimizes steric hindrance, facilitating the reaction. Furthermore, as a tertiary amine, it is readily protonated and removed during the acidic workup.

-

Role of Solvent/Medium: While the reaction can be run neat or in various solvents, the use of an aqueous solution of formaldehyde introduces water into the medium. Protic media can, in some cases, accelerate the reaction by stabilizing intermediates through hydrogen bonding. [6]Dichloromethane is used during the workup due to its immiscibility with water and its excellent ability to dissolve the organic product, facilitating efficient extraction.

-

Reaction Conditions: The MBH reaction is known for its often sluggish rates at room temperature. [5]While heating can increase the rate, it can also promote side reactions. Therefore, allowing the reaction to proceed at room temperature for an extended period is a trade-off that favors higher purity and yield of the desired product. Monitoring by TLC is crucial to determine the optimal endpoint.

Authoritative Grounding: Applications in Drug Development

The synthetic utility of Baylis-Hillman adducts like Butyl 3-hydroxy-2-methylenebutanoate is vast, making them highly valuable to drug development professionals. [1][4]The dense functionality—an allylic alcohol, a terminal alkene, and an ester—provides multiple handles for subsequent chemical transformations.

-

Precursors to α-Methylene-γ-lactones: The α-methylene-γ-lactone core is a prominent structural motif in numerous natural products with significant biological activity, particularly anticancer and anti-inflammatory properties. [9][10][11]Baylis-Hillman adducts are common precursors to these lactones through various cyclization strategies.

-

Scaffolds for Heterocyclic Synthesis: The functional groups of the adduct can be manipulated to construct a wide variety of heterocyclic systems, which form the core of a large percentage of marketed drugs. [2]* Chiral Building Blocks: Asymmetric synthesis of Baylis-Hillman adducts can be achieved using chiral catalysts, providing enantiomerically enriched building blocks for the synthesis of stereospecific drug candidates. [5]

References

-

Reddy, T. N., & Rao, V. J. (2018). Importance of Baylis-Hillman adducts in modern drug discovery. Tetrahedron Letters, 59(30), 2859-2871. [Link] [2]2. Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674. [Link]

-

da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Current medicinal chemistry, 19(21), 3583-3622. [Link] [4]4. Singh, V., & Batra, S. (2008). The Morita–Baylis–Hillman reaction: a saga of a-functionalized alkenes. Tetrahedron, 64(20), 4511-4574. [Link]

-

Zhao, L., et al. (2022). Baylis–Hillman Adducts as a Versatile Module for Constructing Fluorogenic Release System. Journal of Medicinal Chemistry, 65(9), 6589-6600. [Link] [7]6. Wikipedia contributors. (2023). Baylis–Hillman reaction. In Wikipedia, The Free Encyclopedia. [Link] [5]7. Janecka, A., Wyrebska, A., Gach, K., Fichna, J., & Janecki, T. (2012). Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. Drug discovery today, 17(11-12), 561-572. [Link] [9]8. Organic Chemistry Portal. Baylis-Hillman Reaction. [Link] [6]9. Gach, K., et al. (2011). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. Current medicinal chemistry, 18(2), 205-217. [Link] [10]10. Gach, K., Janecka, A. (2011). α-Methylene-γ-lactones as a Novel Class of Anti-leukemic Agents. ResearchGate. [Link] [11]11. ARKIVOC USA, Inc. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link] 12. eCampusOntario. (2021). 29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. daneshyari.com [daneshyari.com]

- 3. Morita–Baylis–Hillman adducts and their derivatives: a patent-based exploration of diverse biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Itaconic Acid Esters: Synthesis, Properties, and Applications in Advanced Materials

Introduction: Deciphering the Nomenclature and Embracing a Versatile Class of Bio-Renewable Monomers

The query for "3-(Butoxycarbonyl)but-3-enoate" presents a nomenclature challenge due to the potential for isomeric variations of the butyl group. To provide a definitive and technically robust guide, we will focus on the well-defined and industrially significant parent compound, itaconic acid, and its ester derivatives. Itaconic acid, or 2-methylenesuccinic acid, is a bio-based dicarboxylic acid that serves as a versatile platform for chemical synthesis. Its esters, collectively known as itaconates, are gaining prominence as sustainable monomers in the development of advanced polymers and materials.[1][2] This guide offers a comprehensive overview of the synthesis, characterization, and application of itaconic acid esters, tailored for researchers, scientists, and professionals in drug development and material science.

Itaconic acid's unique structure, featuring two carboxylic acid groups and a reactive double bond, makes it a valuable building block for a wide array of chemical transformations.[1] The conversion of its carboxylic acid moieties into esters enhances its utility, particularly in polymerization reactions where it can introduce specific functionalities and properties into the resulting polymer backbone.

Figure 1: Chemical structure of Itaconic Acid (IUPAC: 2-methylidenebutanedioic acid).

Chemical Identification of Itaconic Acid and its Esters

A clear identification of the specific itaconate ester is crucial for reproducible research and development. The following table provides a summary of itaconic acid and its common dialkyl esters.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Chemical Structure |

| Itaconic Acid | Methylenesuccinic acid | 97-65-4[3][4][5][6] | C₅H₆O₄ |  |

| Dimethyl Itaconate | Dimethyl 2-methylenesuccinate | 617-52-7 | C₇H₁₀O₄ |  |

| Diethyl Itaconate | Diethyl 2-methylenesuccinate | 2409-52-1[7][8][9] | C₉H₁₄O₄ |  |

| Dibutyl Itaconate | Dibutyl 2-methylenesuccinate | 2155-60-4[10][11][12][13] | C₁₃H₂₂O₄ |  |

| 3-(tert-Butoxycarbonyl)but-3-enoic acid | 253443-11-7[14] | C₉H₁₄O₄ |  |

Physicochemical Properties

The physical and chemical properties of itaconate esters are pivotal in determining their suitability for various applications, from reaction solvents to polymer characteristics.

| Property | Itaconic Acid | Dimethyl Itaconate | Diethyl Itaconate | Dibutyl Itaconate |

| Molecular Weight ( g/mol ) | 130.10[5][6] | 158.15 | 186.21[7][9] | 242.31[11] |

| Boiling Point (°C) | Decomposes | 208 | 228[9][15] | 284[11] |

| Melting Point (°C) | 165-168[5] | 36-38 | -23 | N/A |

| Density (g/mL at 25°C) | 1.573[5] | 1.11 | 1.05 | 0.985[11] |

| Solubility | Soluble in water, ethanol, acetone | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Synthesis of Itaconic Acid Esters: A Practical Protocol

The most common method for synthesizing itaconic acid esters is through the Fischer esterification of itaconic acid with the corresponding alcohol in the presence of an acid catalyst.

Expert Insight: The choice of catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can promote side reactions, including polymerization of the product. Solid acid catalysts, such as acidic ion-exchange resins, are a preferable alternative, simplifying purification and minimizing waste streams. The reaction is typically driven to completion by removing water, often through azeotropic distillation with a suitable solvent like toluene.

Figure 2: General workflow for the synthesis of itaconic acid esters.

Detailed Step-by-Step Methodology: Synthesis of Dibutyl Itaconate

-

Reactor Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

-

Charging Reactants: The flask is charged with itaconic acid (0.1 mol), n-butanol (0.25 mol, as both reactant and solvent), a catalytic amount of p-toluenesulfonic acid (0.005 mol), and a polymerization inhibitor such as hydroquinone (0.1 g).[16] Toluene (100 mL) is added to facilitate azeotropic water removal.

-

Reaction: The mixture is heated to reflux (approximately 110-120°C). The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (0.2 mol) is collected.

-

Work-up: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure dibutyl itaconate.

Spectroscopic Data and Characterization

Confirming the structure and purity of the synthesized esters is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

Representative Data for Diethyl Itaconate (CAS: 2409-52-1)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.30 (s, 1H, =CH₂)

-

δ 5.65 (s, 1H, =CH₂)

-

δ 4.20 (q, 4H, -OCH₂CH₃)

-

δ 3.30 (s, 2H, -CH₂-)

-

δ 1.30 (t, 6H, -OCH₂CH₃)[17]

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 171.0 (-COO-)

-

δ 166.5 (-COO-)

-

δ 134.0 (=C<)

-

δ 128.5 (=CH₂)

-

δ 61.0 (-OCH₂-)

-

δ 38.0 (-CH₂-)

-

δ 14.0 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

~2980 (C-H stretch)

-

~1720 (C=O stretch, ester)

-

~1640 (C=C stretch)[18]

-

Applications in Polymer Science and Material Development

The primary application of itaconic acid and its esters lies in the field of polymer chemistry.[1][19] Their ability to participate in various polymerization reactions allows for the synthesis of a diverse range of polymers with tailored properties.

Expert Insight: The incorporation of itaconate monomers into polymer chains can significantly enhance properties such as thermal stability, adhesion, and hydrophilicity. The pendant carboxylic acid groups in poly(itaconic acid) can be further modified post-polymerization, opening avenues for the creation of functional materials for applications in drug delivery, biodegradable plastics, and specialty coatings.[20][21]

Itaconic acid and its derivatives are utilized in the production of:

-

Styrene-butadiene-acrylonitrile (SBA) and acrylate latexes: Used in paper and architectural coatings.[4]

-

Superabsorbent polymers: For use in agriculture and hygiene products.

-

Biodegradable polyesters and polyamides: As a sustainable alternative to petroleum-based plastics.[20]

-

Resins for coatings and adhesives: To improve performance characteristics.[2]

Figure 3: A simplified workflow for the radical polymerization of itaconate esters.

Safety and Handling

As with any chemical substance, proper safety precautions are essential when handling itaconic acid and its esters.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12] Polymerization may be induced by heat or light, so storage in a dark place is recommended. Many commercial preparations are stabilized with inhibitors like hydroquinone.[12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[15] For skin contact, wash with soap and water.[15] If inhaled, move to fresh air.[15] Seek medical attention if irritation persists.

Conclusion

Itaconic acid and its esters represent a highly valuable and versatile class of bio-renewable chemicals. Their unique chemical structure allows for their use as monomers in a wide range of polymerization reactions, leading to the development of sustainable and high-performance materials. This guide provides a foundational understanding of their identification, properties, synthesis, and applications, empowering researchers and developers to harness the full potential of these remarkable compounds. The continued exploration of itaconic acid chemistry promises to yield further innovations in green chemistry and materials science.[1]

References

-

The Good Scents Company. itaconic acid, 97-65-4. [Link]

-

Polymer Chemistry Archive. Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. (2020-10-04). [Link]

-

UNH Scholars' Repository. Synthesis and properties of poly(itaconic acid). [Link]

-

RSC Publishing. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. (2021-05-05). [Link]

-

MDPI. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. [Link]

-

ACS Publications. Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. [Link]

-

Chemsrc. Dibutyl itaconate | CAS#:2155-60-4. [Link]

-

RSC Publishing. Expanding the polymerization potential of itaconic acid through methacrylate functionalization. [Link]

-

ACS Publications. Synthesis of Itaconate-Based Biopolyesters with Improved Polycondensation Control. [Link]

-

ResearchGate. Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization | Request PDF. [Link]

-

Polimery. Polymerization of itaconic acid. [Link]

-

ResearchGate. Polymerization of itaconic acid | Request PDF. [Link]

-

ACS Publications. Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. [Link]

-

PubChem. Ethyl itaconate | C9H14O4 | CID 75481. [Link]

-

NIST WebBook. Itaconic acid diethyl ester. [Link]

-

MDPI. Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. [Link]

Sources

- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. itaconic acid, 97-65-4 [thegoodscentscompany.com]

- 5. Itaconic acid = 99 97-65-4 [merckmillipore.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 2409-52-1: 1,4-Diethyl 2-methylenebutanedioate [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. Diethyl itaconate,98% (stabilized with TBC) | 2409-52-1 [sigmaaldrich.com]

- 10. CAS 2155-60-4: dibutyl itaconate | CymitQuimica [cymitquimica.com]

- 11. DIBUTYL ITACONATE | 2155-60-4 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Dibutyl itaconate | CAS#:2155-60-4 | Chemsrc [chemsrc.com]

- 14. 253443-11-7 | 3-(tert-Butoxycarbonyl)but-3-enoic acid | Ambeed.com [ambeed.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 对苯二酚 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 17. DIETHYL ITACONATE(2409-52-1) 1H NMR spectrum [chemicalbook.com]

- 18. Itaconic acid diethyl ester [webbook.nist.gov]

- 19. scholars.unh.edu [scholars.unh.edu]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Spectroscopic Signature of 3-(Butoxycarbonyl)but-3-enoate

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Butoxycarbonyl)but-3-enoate, a molecule of interest to researchers and professionals in the fields of organic synthesis and drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the theoretical underpinnings and practical applications of these techniques, this guide aims to equip scientists with the knowledge to unambiguously identify and characterize this compound.

Introduction

3-(Butoxycarbonyl)but-3-enoate, also known as butyl but-3-enoate, possesses a chemical structure featuring a terminal alkene and an ester functional group. This combination of functionalities makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity. This guide will dissect the expected and observed spectroscopic data, providing a rationale for the experimental choices and a detailed interpretation of the spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Butoxycarbonyl)but-3-enoate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR spectra. The following steps represent a standard procedure for the analysis of a liquid sample like 3-(Butoxycarbonyl)but-3-enoate.

1. Sample Preparation:

-

Rationale: Proper sample preparation ensures a homogeneous solution and minimizes signal distortion.

-

Procedure: Approximately 5-10 mg of 3-(Butoxycarbonyl)but-3-enoate is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Calibration:

-

Rationale: A properly calibrated spectrometer is essential for accurate chemical shift determination.

-

Procedure: The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Rationale: ¹H NMR provides information on the number, environment, and coupling of protons.

-

Procedure: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Rationale: ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

Procedure: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. A spectral width of around 220 ppm is used to encompass the chemical shifts of all carbon atoms.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

While a publicly available, assigned ¹H NMR spectrum for 3-(Butoxycarbonyl)but-3-enoate is not readily found, we can predict the chemical shifts and multiplicities based on the analysis of similar structures like ethyl 3-butenoate.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (CH₂) | 5.10 - 5.30 | Multiplet | - | 2H |

| H-3 (CH) | 5.80 - 6.00 | Multiplet | - | 1H |

| H-2 (CH₂) | 3.10 - 3.20 | Doublet of triplets | ~1.5, 7.0 | 2H |

| O-CH₂ | 4.05 - 4.15 | Triplet | ~6.7 | 2H |

| O-CH₂-CH₂ | 1.55 - 1.65 | Multiplet | - | 2H |

| O-CH₂-CH₂-CH₂ | 1.30 - 1.40 | Sextet | ~7.4 | 2H |

| CH₃ | 0.88 - 0.98 | Triplet | ~7.4 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Vinylic Protons (H-3, H-4): The protons on the double bond are expected to appear in the downfield region (5.10-6.00 ppm) due to the deshielding effect of the π-system. The complex multiplet patterns arise from geminal (between H-4 protons), cis, and trans couplings to H-3, as well as allylic coupling to H-2.

-

Allylic Protons (H-2): These protons, adjacent to the double bond, are expected around 3.10-3.20 ppm. Their multiplicity as a doublet of triplets is due to coupling with the vinylic proton H-3 and the allylic coupling to the two H-4 protons.

-

Butoxy Group Protons: The methylene group attached to the ester oxygen (O-CH₂) is the most deshielded of the butyl chain, appearing around 4.05-4.15 ppm as a triplet due to coupling with the adjacent methylene group. The remaining methylene groups appear progressively upfield, and the terminal methyl group is expected at the most upfield position (around 0.88-0.98 ppm) as a triplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on established values for esters and alkenes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 172 |

| C-3 | 128 - 130 |

| C-4 | 118 - 120 |

| O-CH₂ | 64 - 66 |

| C-2 | 38 - 40 |

| O-CH₂-C H₂ | 30 - 32 |

| O-(CH₂)₂-C H₂ | 18 - 20 |

| CH₃ | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield in the 170-172 ppm region.

-

Olefinic Carbons (C-3, C-4): The sp² hybridized carbons of the double bond are found in the 118-130 ppm range.

-

Butoxy Group Carbons: The carbon attached to the oxygen (O-CH₂) is observed around 64-66 ppm. The other carbons of the butyl chain appear in the aliphatic region (13-32 ppm).

-

Allylic Carbon (C-2): The sp³ carbon adjacent to the double bond is expected in the 38-40 ppm range.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

-

Rationale: To obtain a spectrum with minimal interference from the sample holder or solvent.

-

Procedure: For a liquid sample like 3-(Butoxycarbonyl)but-3-enoate, the neat liquid is placed as a thin film between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

-

Rationale: To obtain a spectrum of the sample relative to a background.

-

Procedure: A background spectrum of the empty salt plates is first recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is then placed in the beam path, and the sample spectrum is recorded.

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis.

Experimental IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of 3-Butenoic acid, butyl ester.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2960-2870 | Strong | C-H Stretch | Alkane |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1645 | Medium | C=C Stretch | Alkene |

| 1300-1000 | Strong, multiple bands | C-O Stretch | Ester |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a saturated ester.[1]

-

C=C and =C-H Stretches: The presence of the terminal double bond is confirmed by the =C-H stretching vibration appearing just above 3000 cm⁻¹ (~3080 cm⁻¹) and the C=C stretching vibration around 1645 cm⁻¹.[3]

-

C-H Stretches (Alkane): Strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching vibrations of the butyl group.

-

C-O Stretches: The fingerprint region of the spectrum displays strong, complex bands between 1300 and 1000 cm⁻¹, which are characteristic of the C-O stretching vibrations of the ester group.[4]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction:

-

Rationale: To introduce a small amount of the sample into the mass spectrometer in the gas phase.

-

Procedure: For a volatile liquid like 3-(Butoxycarbonyl)but-3-enoate, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

2. Ionization:

-

Rationale: To convert the neutral molecules into ions.

-

Procedure: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

3. Mass Analysis and Detection:

-

Rationale: To separate the ions based on their m/z ratio and detect their abundance.

-

Procedure: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z. A detector then records the abundance of each ion.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3-(Butoxycarbonyl)but-3-enoate is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation patterns of esters are well-documented, with common pathways including α-cleavage and McLafferty rearrangement.[5][6]

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [CH₂=CHCH₂CO]⁺ | α-cleavage (loss of butoxy radical) |

| 71 | [C₄H₇O]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Cleavage of the butyl group |

| 41 | [C₃H₅]⁺ | Allyl cation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (m/z 142): The peak corresponding to the molecular weight of the compound. Its intensity may be weak due to the lability of the ester group under EI conditions.

-

α-Cleavage (m/z 85): Cleavage of the bond between the carbonyl carbon and the oxygen of the butoxy group is a common fragmentation pathway for esters, leading to the formation of a stable acylium ion.

-

McLafferty Rearrangement (m/z 71): This is a characteristic rearrangement for esters with a γ-hydrogen on the alcohol chain. It involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the β-bond, resulting in the elimination of a neutral alkene (butene) and the formation of a radical cation.

-

Butyl Cation (m/z 57): The formation of the butyl cation is another likely fragmentation pathway.

-

Allyl Cation (m/z 41): This stable carbocation can be formed from the butenoyl portion of the molecule.

Conclusion

The spectroscopic analysis of 3-(Butoxycarbonyl)but-3-enoate through NMR, IR, and Mass Spectrometry provides a detailed and complementary set of data for its unequivocal identification. The ¹H and ¹³C NMR spectra reveal the complete carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ester and alkene functional groups. Mass spectrometry provides the molecular weight and offers structural insights through characteristic fragmentation patterns. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data of this important synthetic building block.

References

-

UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

ResearchGate. Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra?. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620). [Link]

-

PubChem. Methyl 3-butenoate. [Link]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1), 11. [Link]

-

PubChem. Butyl 3-methyl-2-butenoate. [Link]

-

The Chemistry Solution. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030052). [Link]

-

NIST. 2-Butenoic acid, methyl ester. [Link]

-

SpectraBase. 3-Butenoic acid, butyl ester. [Link]

-

NIST. Butanoic acid, butyl ester. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

SpectraBase. 3-Butenoic acid, 4-phenyl-, butyl ester. [Link]

-

SpectraBase. 3-Butenoic acid, allyl ester. [Link]

-

ResearchGate. (PDF) Analysis of Butyl Butyrate Mass Spectrum. [Link]

-

PubChem. tert-Butyl 3-Butenoate. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry, 42(9), 803-813. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-755. [Link]

-

SpectraBase. n-Butyl butyrate. [Link]

-

SpectraBase. 2-Butenoic acid, 3-methyl-, butyl ester. [Link]

-

Elder, D. P., et al. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-16. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (PDF) Alkyl-transfer reactions between protonated alcohols and ethers. Gas-phase alkylation of formaldehyde. [Link]

-

AMiner. Sensitive Analysis of Alkyl Alcohols As Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace Capillary GC with Cryogenic Oven Trapping. [Link]

Sources

3-(Butoxycarbonyl)but-3-enoate molecular weight

An In-depth Technical Guide to 3-(Alkoxycarbonyl)but-3-enoates: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(alkoxycarbonyl)but-3-enoates, a class of molecules gaining significant traction in chemical synthesis and materials science. With a primary focus on 3-(tert-Butoxycarbonyl)but-3-enoic acid (CAS 253443-11-7) , this document delves into the compound's physicochemical properties, robust synthetic methodologies, and its versatile applications as a chemical intermediate. We explore the causality behind experimental choices in its synthesis and highlight its role as a valuable building block for researchers, particularly those in drug development and polymer chemistry. This guide is intended to serve as an authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction: A Bio-Derived Building Block for Modern Synthesis

The global shift towards sustainable chemical practices has placed a spotlight on bio-derived platform molecules. Among these, itaconic acid (2-methylenesuccinic acid) stands out due to its production via fermentation and its structural functionality. The monoesters of itaconic acid, such as 3-(alkoxycarbonyl)but-3-enoates, retain key reactive features while modifying the molecule's physical properties and reactivity, making them highly valuable intermediates.[1][2]

Specifically, 3-(tert-Butoxycarbonyl)but-3-enoic acid, a prominent member of this class, combines the functionalities of an α,β-unsaturated ester, a terminal vinyl group, and a carboxylic acid. This unique combination makes it a versatile C4 building block, analogous in some respects to petroleum-derived acrylates but with the added advantage of a second functional handle.[3] The tert-butoxycarbonyl (Boc) group not only imparts specific solubility characteristics but also serves as a sterically bulky and chemically labile protecting group, a feature extensively exploited in multi-step organic synthesis.[4]

This guide will provide researchers and drug development professionals with a detailed understanding of this molecule's core characteristics, from its molecular weight and synthesis to its application in creating complex chemical architectures.

Physicochemical and Structural Properties

The precise molecular characteristics of 3-(alkoxycarbonyl)but-3-enoates are fundamental to their application. The properties of the primary subject of this guide, 3-(tert-Butoxycarbonyl)but-3-enoic acid, are summarized below, with the related ethyl ester provided for comparison.

| Property | 3-(tert-Butoxycarbonyl)but-3-enoic acid | 3-(Ethoxycarbonyl)but-3-enoic acid |

| CAS Number | 253443-11-7[5] | 3377-29-5[6] |

| IUPAC Name | 3-(tert-Butoxycarbonyl)but-3-enoic acid | 3-Ethoxycarbonylbut-3-enoic acid[6] |

| Molecular Formula | C₉H₁₄O₄[5] | C₇H₁₀O₄[6] |

| Molecular Weight | 186.21 g/mol [5] | 158.15 g/mol [6] |

| SMILES | O=C(OC(C)(C)C)C(=C)CC(=O)O[5] | CCOC(=O)C(=C)CC(=O)O[6] |

| Appearance | Typically a solid or oil | Liquid |

Synthesis and Mechanistic Considerations

The selective synthesis of itaconic acid monoesters is critical to their utility, as it prevents crosslinking and other side reactions associated with the diacid.[2] While direct esterification of itaconic acid is possible, it often yields a mixture of mono- and diesters, complicating purification.[7][8] A more selective and widely adopted strategy involves the reaction of itaconic anhydride with the desired alcohol.

Causality in Synthesis: Why Anhydride Chemistry Prevails

The reaction of itaconic anhydride with an alcohol, such as tert-butanol, demonstrates high regioselectivity. The nucleophilic attack of the alcohol preferentially occurs at the carbonyl group that is not conjugated with the vinyl double bond. This is due to the reduced electrophilicity of the conjugated carbonyl, which is part of an electron-delocalized system. This inherent electronic preference results in the formation of the desired 3-substituted isomer in high yield, avoiding the isomeric α-ester.[2]

Caption: Synthetic workflow for 3-(tert-Butoxycarbonyl)but-3-enoic acid.

Experimental Protocol: Synthesis via Dicarbonate Reagent

This protocol describes a reliable method for preparing mono-tert-butyl esters of dicarboxylic acids, adapted for our target molecule.[9]

-

Vessel Preparation: To a dry, nitrogen-flushed reaction vessel, add itaconic acid (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 0.1 equiv.), and a suitable aprotic solvent (e.g., toluene).

-

Reagent Addition: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the suspension.

-

Expert Insight: (Boc)₂O serves as a stable and safe source for the tert-butoxycarbonyl group. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the carboxylic acid.

-

-

Reaction: Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction typically proceeds via the formation of a mixed anhydride intermediate, which then rearranges to the final product with the release of carbon dioxide and tert-butanol.

-

Workup and Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by washing with a mild aqueous acid (to remove DMAP), followed by extraction and recrystallization or column chromatography to yield the pure monoester.

-

Trustworthiness: This self-validating system ensures purity. The acidic wash selectively removes the basic catalyst, and subsequent purification steps separate the desired monoester from any unreacted diacid or potential diester byproduct.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-(tert-butoxycarbonyl)but-3-enoic acid stems from its multiple reactive centers, which can be addressed with high selectivity.

-

Michael Addition: The α,β-unsaturated ester system is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

-

Polymerization: The terminal vinyl group can undergo free-radical polymerization, making the molecule a valuable monomer for creating functional polymers and materials. This has positioned itaconic acid derivatives as key players in the development of sustainable, bio-based polymers.[10][11]

-

Carboxylic Acid Derivatization: The free carboxylic acid can be converted into esters, amides, or acid chlorides, providing a secondary point for molecular elaboration.

-

Protecting Group Chemistry: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, a common strategy in peptide synthesis and complex molecule construction.[4][12]

Caption: Key reaction pathways for 3-(tert-Butoxycarbonyl)but-3-enoic acid.

Role in Drug Discovery